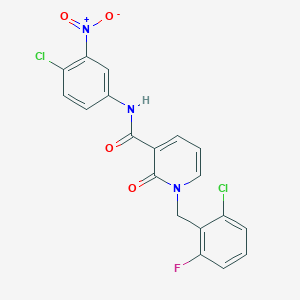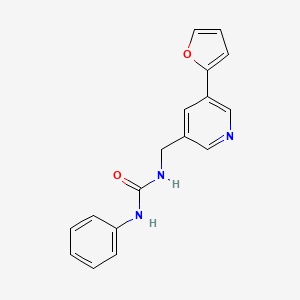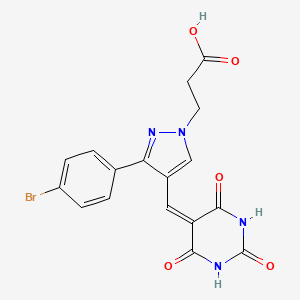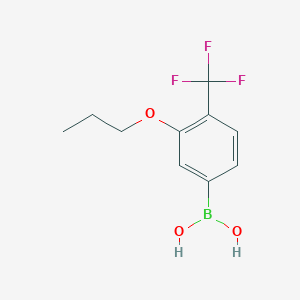![molecular formula C23H26FN3O4S2 B2393006 (Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-45-4](/img/structure/B2393006.png)
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H26FN3O4S2 and its molecular weight is 491.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugated Schiff base compounds have been designed for sensing Al3+ and Zn2+ ions, showing large Stokes shifts and good sensitivity, which indicates potential applications of similar compounds in detecting metal ions through fluorescence (Suman et al., 2019).
Radioligand Imaging
- Novel compounds were synthesized for the potential imaging of central norepinephrine transporters (NET) with PET, highlighting the use of structurally complex molecules in developing diagnostic tools for neurological studies (Schou et al., 2006).
Photodynamic Therapy
- New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties, indicating their potential in photodynamic therapy applications (Pişkin et al., 2020).
Kinase Inhibition
- Azepane derivatives were optimized for protein kinase B (PKB-alpha) inhibition, demonstrating the importance of structural modification in enhancing pharmaceutical properties and potential therapeutic applications (Breitenlechner et al., 2004).
Synthesis of Complex Molecules
- Studies on the synthesis and reactivity of building blocks for Julia olefination, including the conversion of Weinreb amide moieties to ketones and alpha-fluorovinyl Weinreb amides, demonstrate the compound's relevance in organic synthesis, offering pathways to novel structures (Ghosh et al., 2009).
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2/c1-31-15-14-27-20-11-8-18(24)16-21(20)32-23(27)25-22(28)17-6-9-19(10-7-17)33(29,30)26-12-4-2-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUZNMLFQCZDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzoyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2392925.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2392935.png)
![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)


![2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B2392945.png)
